N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide
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Overview
Description
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a cyclopenta[b]quinoline core and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]quinoline core, which can be synthesized through a series of cyclization reactions. The diphenylacetamide moiety is then introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}but-2-enamide: Similar structure but with a but-2-enamide moiety instead of diphenylacetamide.
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-ylamine: Lacks the diphenylacetamide group, resulting in different chemical properties.
Uniqueness
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide is unique due to its combination of the cyclopenta[b]quinoline core and the diphenylacetamide moiety, which imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C26H26N2O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H26N2O/c29-26(24(18-10-3-1-4-11-18)19-12-5-2-6-13-19)28-25-20-14-7-8-16-22(20)27-23-17-9-15-21(23)25/h1-6,10-13,24H,7-9,14-17H2,(H,27,28,29) |
InChI Key |
MVBTVLJCYMQFDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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